Duloxetine

Neuroscience Transporter Pharmacology Binding Affinity

Choose Duloxetine (CAS 116539-59-4) for your research to leverage its unique pharmacological profile: a consistent 9-fold SERT/NET inhibition ratio at all doses, in contrast to venlafaxine's dose-dependent selectivity. With well-characterized Ki values (SERT 0.8 nM, NET 7.5 nM) and minimal off-target binding, it is the gold-standard reference ligand for transporter binding and functional assays. Its predictable in vivo potency ensures reliable dual transporter inhibition at low doses, streamlining experimental design for chronic studies.

Molecular Formula C18H19NOS
Molecular Weight 297.4 g/mol
CAS No. 116539-59-4
Cat. No. B1670986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine
CAS116539-59-4
SynonymsCymbalta
duloxetine
Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987
Duloxetine HCl
duloxetine hydrochloride
duloxetine, (+)-isomer
HCl, Duloxetine
Hydrochloride, Duloxetine
LY 227942
LY 248686
LY-227942
LY-248686
LY227942
LY248686
N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine
N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide
Molecular FormulaC18H19NOS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1
InChIKeyZEUITGRIYCTCEM-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.96e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Duloxetine (CAS 116539-59-4): Baseline Specification and Classification for Research Procurement


Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that acts as a dual inhibitor of human serotonin (5-HT) and norepinephrine (NE) transporters with high affinity [1]. Its molecular formula is C18H19NOS, and it is commercially available as the hydrochloride salt for research applications . The compound is extensively used in neuroscience, pharmacology, and drug discovery research focused on mood disorders, neuropathic pain, and transporter pharmacology.

Why Duloxetine Cannot Be Assumed Interchangeable with Venlafaxine or Milnacipran in Experimental Protocols


Despite belonging to the same SNRI class, duloxetine, venlafaxine, and milnacipran exhibit pronounced differences in transporter binding affinity, selectivity ratios, and dose-response characteristics that preclude experimental interchangeability [1]. Venlafaxine displays a 30-fold selectivity for serotonin over norepinephrine and requires higher doses to achieve dual inhibition, whereas duloxetine maintains a 9-fold selectivity ratio and inhibits both transporters at all doses [2]. Milnacipran exhibits a balanced 1:1 inhibition ratio, a profile distinct from both duloxetine and venlafaxine [3]. These pharmacological divergences translate into different in vivo potency ranges, metabolic pathways, and adverse effect profiles that directly impact experimental design, dose selection, and interpretation of results.

Duloxetine (CAS 116539-59-4): Quantitative Differentiation Evidence for Research Selection


Human Transporter Binding Affinity: Duloxetine Exhibits ~310-Fold Higher Affinity for NET and ~102-Fold Higher Affinity for SERT than Venlafaxine

In a direct comparative in vitro study, duloxetine inhibited binding to the human norepinephrine (NE) transporter with a Ki of 7.5 nM and to the serotonin (5-HT) transporter with a Ki of 0.8 nM, yielding a Ki ratio (NET/SERT) of 9 [1]. Under identical experimental conditions, venlafaxine exhibited Ki values of 2480 nM and 82 nM for NET and SERT, respectively, with a Ki ratio of 30 [1].

Neuroscience Transporter Pharmacology Binding Affinity

In Vivo Transporter Occupancy: Duloxetine Blocks Rat Brain SERT and NET at ~67-Fold and ~77-Fold Lower Doses than Venlafaxine

In ex vivo binding studies measuring transporter occupancy in rat brain, duloxetine inhibited binding to 5-HT transporters with an ED50 of 0.03 mg/kg and to NE transporters with an ED50 of 0.7 mg/kg [1]. Venlafaxine required substantially higher doses, with ED50 values of 2 mg/kg for SERT and 54 mg/kg for NET [1].

Neuropharmacology In Vivo Pharmacology Transporter Occupancy

Functional Monoamine Depletion Blockade: Duloxetine Demonstrates 2.6-Fold Higher Potency for 5-HT Depletion and 7.8-Fold Higher Potency for NE Depletion than Venlafaxine

In a functional in vivo model of neurotransmitter depletion, duloxetine blocked p-chloroamphetamine-induced 5-HT depletion with an ED50 of 2.3 mg/kg and 6-hydroxydopamine-induced NE depletion with an ED50 of 12 mg/kg [1]. Venlafaxine exhibited ED50 values of 5.9 mg/kg and 94 mg/kg, respectively [1].

Neurochemistry In Vivo Pharmacology Monoamine Depletion

CYP2D6 Inhibition Profile: Duloxetine as a Moderate Inhibitor Contrasts with Potent Inhibitors Paroxetine and Fluoxetine

Duloxetine is classified as a moderate inhibitor of CYP2D6 [1]. Concomitant administration of duloxetine (40 mg once daily) with paroxetine (20 mg once daily) increased duloxetine AUC by approximately 60% [2]. In contrast, paroxetine and fluoxetine are potent CYP2D6 inhibitors [3].

Drug Metabolism Enzymology CYP450

Hepatic Impairment Pharmacokinetics: Duloxetine Half-Life Extends 3.5-Fold in Cirrhotic Subjects

In a study comparing six cirrhotic subjects (Child-Pugh class B) with six healthy controls following a single 20 mg oral dose, duloxetine elimination half-life was significantly prolonged in cirrhosis (47.8 hours vs 13.5 hours, p < 0.05) [1]. Apparent clearance was markedly reduced (24 L/h vs 160 L/h, p < 0.05) [1].

Pharmacokinetics Hepatic Metabolism Special Populations

Taxane-Induced Neuropathy: Duloxetine and Venlafaxine Demonstrate Comparable Efficacy in Symptom Management

A 2024 randomized clinical trial compared duloxetine and venlafaxine in breast cancer patients with acute symptomatic taxane-induced neuropathy [1]. Both groups exhibited decreased neuropathic pain, and the study concluded that both drugs effectively treat neuropathic symptoms such as paresthesia, tingling, and itching, with no statistically significant difference between interventions on any variables measured [1].

Neuropathic Pain Oncology Supportive Care Clinical Pharmacology

Validated Research and Industrial Application Scenarios for Duloxetine (CAS 116539-59-4)


In Vitro Transporter Pharmacology: Assay Development and Reference Compound Use

Duloxetine serves as a high-affinity reference ligand for serotonin (SERT) and norepinephrine (NET) transporter binding and functional assays. Its well-characterized Ki values (SERT Ki = 0.8 nM; NET Ki = 7.5 nM) and 9-fold selectivity ratio make it suitable for assay validation, competitive binding studies, and as a positive control in transporter inhibition screens [1]. Its minimal off-target binding to dopaminergic, adrenergic, cholinergic, and other receptor systems ensures assay specificity [2].

In Vivo Neuropharmacology: Dose-Response and Transporter Occupancy Studies in Rodent Models

The in vivo potency profile of duloxetine—with ex vivo SERT ED50 of 0.03 mg/kg and NET ED50 of 0.7 mg/kg in rats—enables precise dose selection for behavioral and neurochemical studies [1]. Researchers can confidently achieve dual transporter inhibition at doses as low as 5-10 mg/kg (oral or intraperitoneal), avoiding the dose-escalation complexities associated with venlafaxine, which requires >50 mg/kg for equivalent NET occupancy [1]. This makes duloxetine particularly suitable for chronic dosing paradigms and studies requiring sustained dual transporter inhibition.

Drug Metabolism and DDI Studies: CYP2D6 Substrate and Moderate Inhibitor Model

Duloxetine is extensively metabolized by CYP1A2 and CYP2D6, with over 96% plasma protein binding [1]. Its moderate CYP2D6 inhibition profile provides a useful comparator to potent inhibitors like paroxetine and fluoxetine [2]. Known drug interaction magnitudes (e.g., ~60% AUC increase with paroxetine 20 mg; ~6-fold AUC increase with fluvoxamine 100 mg) offer quantitative benchmarks for designing and interpreting drug-drug interaction studies [3].

Neuropathic Pain Research: Validated Tool Compound for Taxane-Induced Neuropathy Models

A 2024 head-to-head randomized trial confirmed that duloxetine is effective in managing taxane-induced neuropathic symptoms in breast cancer patients, with efficacy comparable to venlafaxine [1]. This clinical validation positions duloxetine as a viable compound for preclinical and translational research investigating chemotherapy-induced peripheral neuropathy, pain signaling pathways, and adjunctive therapies in oncology supportive care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.